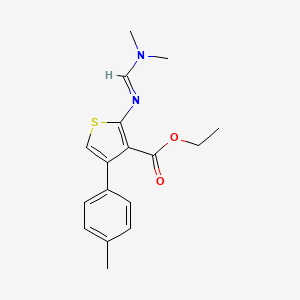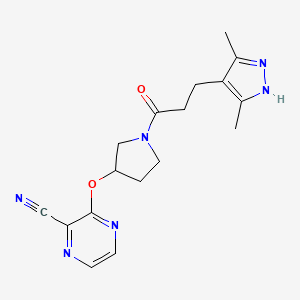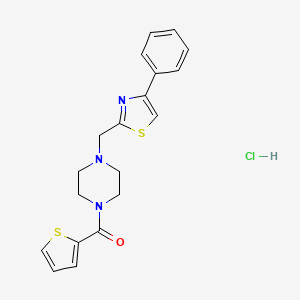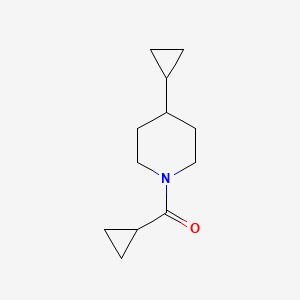![molecular formula C24H21N3O4 B2410677 2-(benzo[d][1,3]dioxol-5-yl)-7-éthoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 900003-54-5](/img/structure/B2410677.png)
2-(benzo[d][1,3]dioxol-5-yl)-7-éthoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups, including a benzodioxole, an ethoxy group, a pyridinyl group, and a benzo[e]pyrazolo[1,5-c][1,3]oxazine group . These groups suggest that the compound may have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex due to the presence of several heterocyclic rings. These rings may be planar or non-planar depending on the specific arrangement of the atoms and the presence of any stereochemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water .Applications De Recherche Scientifique
- Résultats: Le composé a démontré une activité anticancéreuse prometteuse contre les lignées cellulaires cancéreuses de la prostate (LNCaP), du pancréas (MIA PaCa-2) et de la leucémie lymphoblastique aiguë (CCRF-CEM). Notamment, les composés 3-N-benzo[1,2,5]oxadiazole 17 et 3-N-2-méthylquinoléine 20 ont présenté des valeurs de CI50 comprises entre 328 et 644 nM contre les cellules CCRF-CEM et MIA PaCa-2. Des études mécanistiques ont révélé un arrêt du cycle cellulaire en phase S et une induction de l'apoptose dans les cellules CCRF-CEM .
- Le rôle de notre composé: Le 2-(benzo[d][1,3]dioxol-5-yl)thiazole (CW209292), structurellement apparenté à notre composé, a présenté une activité antifibrotique chez les rats atteints de fibrose hépatique. Il a bloqué l'expression de l'ARNm du facteur de croissance transformant bêta 1 (TGF-β1) dans les cellules étoilées hépatiques, suggérant des avantages antifibrotiques potentiels .
- La contribution de notre composé: Notre composé pourrait jouer un rôle dans l'inhibition du dépôt de collagène, contribuant à des effets antifibrotiques potentiels .
- Évaluation de notre composé: Les N-aryl-5-(benzo[d][1,3]dioxol-5-ylméthyl)-4-(tert-butyl)thiazol-2-amines, structurellement apparentées à notre composé, ont présenté une puissante inhibition de la croissance contre les lignées cellulaires HeLa, A549 et MCF-7 .
Activité anticancéreuse
Propriétés antifibrotiques
Inhibition de la synthèse du collagène
Activité antitumorale
Inhibition du récepteur du facteur de croissance endothélial vasculaire (VEGFR)
En résumé, notre composé promet dans les contextes anticancéreux, antifibrotique et antitumoral, ce qui en fait un domaine de recherche passionnant pour les investigations futures. Les chercheurs doivent continuer à explorer ses applications diverses pour libérer tout son potentiel. 🌟
Mécanisme D'action
Target of Action
Similar compounds with a 1-benzo[1,3]dioxol-5-yl-indole structure have shown anticancer activity against various cancer cell lines .
Mode of Action
Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially affect a variety of cellular processes, including cell division, intracellular transport, and cell shape maintenance.
Result of Action
Related compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound might lead to a reduction in cancer cell proliferation and an increase in cancer cell death.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Based on its structural similarity to other compounds, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules . The nature of these interactions could be diverse, ranging from binding to enzymatic catalysis, and could influence the function and activity of these biomolecules .
Cellular Effects
It is possible that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of 2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine in animal models have not been studied yet . Such studies could reveal any threshold effects, as well as any toxic or adverse effects at high doses.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-7-ethoxy-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-2-28-21-5-3-4-17-19-13-18(16-6-7-20-22(12-16)30-14-29-20)26-27(19)24(31-23(17)21)15-8-10-25-11-9-15/h3-12,19,24H,2,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYLYAXJULGLCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC5=C(C=C4)OCO5)C6=CC=NC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2410598.png)
![2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2410599.png)
![3-(2-Methoxynaphthalen-1-YL)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2410601.png)
![3-[(Dimethylamino)methylene]-1-(4-nitrophenyl)-2-pyrrolidinone](/img/structure/B2410602.png)

![2-Methyl-7-nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one](/img/structure/B2410607.png)



![2-[3-(4,5-dichloro-1H-imidazol-1-yl)propyl]isoindoline-1,3-dione](/img/structure/B2410612.png)
![1-(4-Chlorophenyl)-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butane-1,4-dione](/img/structure/B2410614.png)
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxyacetamide](/img/structure/B2410616.png)

